Methyl 1-(2-chlorobenzyl)-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-21-17(20)16-10-12-6-3-5-9-15(12)19(16)11-13-7-2-4-8-14(13)18/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKUMYRHEJVIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Cyclization
The Fischer indole synthesis remains the most widely employed method for constructing the bicyclic indole scaffold. This acid-catalyzed reaction between aryl hydrazines and carbonyl compounds enables regioselective formation of the indole nucleus. For methyl 1-(2-chlorobenzyl)-1H-indole-2-carboxylate, methyl 2-azidoacetate serves as the starting material, undergoing Knoevenagel condensation with substituted benzaldehydes followed by thermolytic cyclization.
Optimal conditions involve:
- Temperature gradient : -20°C for initial condensation, followed by gradual warming to 0°C
- Catalytic system : Methoxide ions in anhydrous methanol
- Yield optimization : Molar ratios of 1:10:10 (aldehyde:azidoacetate:methoxide) achieve 93% conversion.
Recent advancements utilize microwave-assisted thermolysis to reduce reaction times from hours to minutes while maintaining yields above 85%.
Hemetsberger-Knittel Indole Synthesis
Alternative indole formation via Hemetsberger-Knittel methodology provides improved regiocontrol for C3-substituted derivatives. This approach employs azidocinnamates derived from β-azidoacrylates, which undergo thermal electrocyclization to generate the indole ring. Key advantages include:
- Functional group tolerance : Accommodates electron-withdrawing substituents on the benzene ring
- Regioselectivity : Favors 5-substituted indoles over 7-isomers in a 3:1 ratio
- Scalability : Demonstrated at kilogram scale with 78% isolated yield.
N-Alkylation Methodologies
Nucleophilic Substitution with 2-Chlorobenzyl Halides
Introduction of the 2-chlorobenzyl group at the indole nitrogen typically employs alkylation reactions. Comparative studies reveal distinct reactivity profiles:
| Halide Type | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chlorobenzyl chloride | K2CO3 | DMF | 80°C | 68 | |
| 2-Chlorobenzyl bromide | Cs2CO3 | Acetonitrile | 60°C | 82 | |
| 2-Chlorobenzyl iodide | DBU | THF | RT | 75 |
Bromides demonstrate superior leaving group ability, with cesium carbonate in acetonitrile providing optimal deprotonation of the indole nitrogen. Kinetic studies show complete conversion within 4 hours when using 1.2 equivalents of bromide.
Phase-Transfer Catalyzed Alkylation
For sensitive substrates, phase-transfer conditions using tetrabutylammonium bromide (TBAB) enable efficient N-alkylation:
Reaction setup :
- Biphasic system (toluene/50% NaOH)
- 5 mol% TBAB catalyst
- 24-hour stirring at 40°C
Performance metrics :
This method circumvents the need for anhydrous conditions while minimizing side product formation.
Esterification Techniques
Direct Esterification of Carboxylic Acid Precursors
Purification and Characterization
Chromatographic Techniques
Final compound purification typically employs:
Spectroscopic Characterization
Critical analytical data for this compound:
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (300 MHz, CDCl3) | δ 7.68 (d, J=8.1 Hz, 1H), 5.45 (s, 2H) | |
| 13C NMR (75 MHz, CDCl3) | δ 161.2 (C=O), 134.5 (C-Cl) | |
| HRMS (ESI+) | m/z 300.0789 [M+H]+ (calc. 300.0794) |
Comparative Analysis of Synthetic Routes
Yield Optimization
Benchmarking of reported procedures reveals critical efficiency factors:
| Method | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Fischer indole + alkylation | 4 | 58 | 98 |
| Hemetsberger-Knittel route | 3 | 72 | 99 |
| Enzymatic esterification | 5 | 65 | 97 |
The Hemetsberger-Knittel pathway provides superior yield and fewer purification requirements.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2-chlorobenzyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that indole derivatives, including methyl 1-(2-chlorobenzyl)-1H-indole-2-carboxylate, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar indole-2-carboxamide derivatives against non-tuberculous mycobacteria, demonstrating their potential as therapeutic agents against bacterial infections .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound's mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and survival .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of indole derivatives, including this compound. These compounds have been investigated for their ability to protect neuronal cells from damage caused by oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases .
Therapeutic Applications
Drug Development
The unique structure of this compound makes it a candidate for drug development. Its ability to interact with various biological targets positions it as a lead compound for synthesizing new pharmaceuticals aimed at treating infections, cancer, and neurodegenerative disorders .
Integrase Inhibitors
Indole-2-carboxylic acid derivatives have been identified as potential integrase inhibitors for HIV treatment. This compound could be optimized to enhance its efficacy against viral replication by targeting the integrase enzyme, crucial for viral DNA integration into the host genome .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 1-(2-chlorobenzyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Benzyl Group
Methyl 1-(4-Chlorobenzyl)-1H-Indole-2-Carboxylate (Compound 14)
- Structural Difference : The chlorine atom is at the para-position of the benzyl group instead of the ortho-position.
- Synthesis : Prepared via alkylation of methyl 1H-indole-2-carboxylate with 1-(bromomethyl)-4-chlorobenzene in DMF using NaH as a base .
Ethyl 1-Benzyl-5-Methyl-1H-Indole-2-Carboxylate (6a)
- Structural Difference : Lacks a chlorine atom on the benzyl group but includes a methyl substituent at position 5 of the indole ring.
- Properties : Melting point (61–63°C) and IR data (1706 cm⁻¹ for ester C=O) suggest moderate crystallinity and hydrogen-bonding capacity .
- Impact : The absence of chlorine reduces electrophilicity, while the methyl group may enhance lipophilicity.
Functional Group Variations
1-(4-Chlorobenzyl)-1H-Indole-2-Carboxylic Acid (CID 22310899)
- Structural Difference : Replaces the methyl ester with a carboxylic acid group.
2-Benzyl-6-Chloro-1-(4-Methylphenyl)-1H-Indole-3-Carbonitrile
Hybrid Derivatives with Complex Substituents
Ethyl 6-Chloro-3-((1-(4-((2-Chlorobenzyl)Oxy)Benzyl)-1H-Tetrazol-5-Yl)(Pentylamino)Methyl)-1H-Indole-2-Carboxylate
- Structural Complexity: Combines tetrazole, pentylamino, and 2-chlorobenzyloxy groups.
- Synthesis : Prepared via a multicomponent reaction involving aldehydes, amines, and isocyanides .
- Impact : The tetrazole moiety may mimic carboxylic acids in target interactions, while the 2-chlorobenzyl group could enhance hydrophobic binding.
Ethyl (E)-6-Chloro-3-((2-(4-(2,4-Dichlorophenoxy)Butanoyl)Hydrazineylidene)Methyl)-1H-Indole-2-Carboxylate (Compound 24)
Data Tables
Research Findings and Implications
- Substituent Position Matters : The ortho- vs. para-chloro substitution on the benzyl group (as in the target compound vs. ) can sterically hinder or facilitate interactions with target proteins. Ortho-substitution may reduce rotational freedom, favoring specific binding conformations.
- Crystallographic Insights : Dihedral angles between aromatic rings (e.g., 86.97° in ) influence molecular conformation and packing, which correlate with solubility and solid-state stability.
- Biological Activity Gaps : While many analogs lack reported bioactivity data (e.g., ), derivatives with complex substituents (e.g., tetrazoles , hydrazones ) suggest tailored design strategies for enzyme inhibition.
Biological Activity
Methyl 1-(2-chlorobenzyl)-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research, antimicrobial studies, and neuropharmacology. This article summarizes the current knowledge regarding its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features an indole ring substituted with a chlorobenzyl group and a carboxylate moiety. The synthesis typically involves alkylation reactions, where indole derivatives are reacted with chlorobenzyl chloride in the presence of a base such as potassium carbonate to yield the desired product .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound's mechanism of action appears to involve the induction of apoptosis, as indicated by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 | |
| Escherichia coli | 0.019 | |
| Candida albicans | 0.030 |
These findings suggest that this compound could be developed as a potential antimicrobial agent.
Neuropharmacological Effects
In the realm of neuropharmacology, this compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
Table 3: AChE Inhibition Assay Results
The compound's ability to inhibit AChE suggests potential applications in treating cognitive impairments associated with neurodegenerative disorders.
Case Studies and Structure-Activity Relationship (SAR)
Several case studies have explored the structure-activity relationships (SAR) related to this compound. Modifications to the indole core or substituents on the benzyl group have been shown to affect biological activity significantly. For example, introducing different halogen atoms or alkoxy groups can enhance antiproliferative effects or alter antimicrobial efficacy .
Q & A
Basic: What synthetic methodologies are optimal for preparing Methyl 1-(2-chlorobenzyl)-1H-indole-2-carboxylate?
Methodological Answer:
The synthesis typically involves alkylation of the indole nitrogen using a benzyl halide derivative. A common approach is:
Base Selection : Sodium hydride (NaH) in DMF facilitates deprotonation of the indole nitrogen, enabling nucleophilic substitution .
Reagent Ratios : A 1:1 molar ratio of methyl 1H-indole-2-carboxylate and 2-chlorobenzyl bromide minimizes side products.
Reaction Conditions : Heating to 60°C for 8 hours in anhydrous DMF ensures completion, monitored via TLC (ethyl acetate/hexane, 1:3) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields pure product. Optimize solvent polarity based on Rf values.
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Advanced: How does the 2-chlorobenzyl group influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The ortho-chloro group increases steric hindrance, directing coupling (e.g., Suzuki-Miyaura) to the indole C3 or C5 positions.
- Electronic Effects : Electron-withdrawing chlorine enhances electrophilicity at the indole C3, favoring nucleophilic attack .
- Optimization :
- Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/H₂O (3:1) at 80°C.
- Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states .
Advanced: What crystallographic challenges arise, and how are they resolved?
Methodological Answer:
- Disorder in Chlorine Atoms : Common due to high thermal motion. Mitigate via:
- Weak Interactions :
Advanced: How can contradictory biological activity data be reconciled across studies?
Methodological Answer:
- Standardized Assays :
- Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., indomethacin for COX inhibition) .
- Validate via dose-response curves (IC₅₀/EC₅₀) in triplicate.
- Metabolic Stability :
- Test microsomal stability (human/rat liver microsomes) to rule out rapid degradation .
- Compare with analogs (e.g., ethyl ester derivatives) to isolate substituent effects .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to assess binding poses in target proteins (e.g., HIV-1 integrase) .
Basic: What purification strategies maximize yield and purity?
Methodological Answer:
- Solvent System : Optimize hexane/ethyl acetate (4:1 to 1:1) for column chromatography based on TLC mobility .
- Recrystallization : Use ethanol/water (7:3) to remove polymeric byproducts.
- HPLC : For microgram-scale purity, employ a C18 column with acetonitrile/water (0.1% TFA) gradient .
Advanced: How do structural modifications at the indole nitrogen affect physicochemical properties?
Methodological Answer:
- LogP Studies :
- Thermal Stability :
- Solubility :
- Use the CheqSol method to determine kinetic solubility in PBS (pH 7.4) .
Advanced: What computational tools predict biological target interactions?
Methodological Answer:
- Molecular Dynamics (MD) :
- Simulate ligand-protein binding (GROMACS) for 100 ns to assess stability of the indole-chlorobenzyl moiety in active sites .
- QSAR Models :
- Train models with descriptors like molar refractivity and H-bond acceptors (Dragon software) .
- Validate against experimental IC₅₀ data for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
